molecular formula C27H30ClNO10 B3434043 9-Deoxydoxorubicin hydrochloride CAS No. 73027-02-8

9-Deoxydoxorubicin hydrochloride

カタログ番号: B3434043
CAS番号: 73027-02-8
分子量: 564.0 g/mol
InChIキー: AVFNRVRIGJBENC-RYHPRDMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Deoxydoxorubicin hydrochloride is a derivative of doxorubicin, a well-known anthracycline antibiotic used primarily in cancer chemotherapy. This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the 9th position, which can influence its pharmacological properties and toxicity profile. It is used in research to explore alternative cancer treatments with potentially reduced side effects compared to doxorubicin.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxydoxorubicin hydrochloride typically involves the modification of doxorubicin. The process includes selective reduction and deoxygenation steps to remove the hydroxyl group at the 9th position. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically stored under controlled conditions to maintain its stability and efficacy.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the anthracycline ring system, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced further at various positions, potentially altering its pharmacological activity.

    Substitution: Substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracycline derivatives.

    Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Cancer Research

9-Deoxydoxorubicin hydrochloride is primarily investigated for its efficacy against various malignancies. Its applications include:

  • Alternative Chemotherapy Agent : It is studied as an alternative to traditional anthracycline therapies due to its potentially lower cardiotoxicity.
  • Resistance Mechanisms : Researchers are exploring how this compound can help understand drug resistance mechanisms in cancer cells, providing insights into overcoming therapeutic failures.

Pharmacological Studies

The compound serves as a valuable tool in pharmacological studies aimed at understanding the structure-activity relationship (SAR) of anthracycline antibiotics. Its unique structure allows researchers to investigate how modifications affect biological activity and toxicity profiles .

Drug Development

As a lead compound, this compound is instrumental in developing new anticancer drugs with improved efficacy and safety profiles. Its distinct characteristics make it a subject of interest for formulating next-generation chemotherapeutics.

Comparative Analysis Table

Compound NameStructural ModificationKey Features
DoxorubicinHydroxyl at C-9Well-established anticancer agent
This compoundNo hydroxyl at C-9Potentially lower cardiotoxicity
DaunorubicinHydroxyl at C-14Primarily used for leukemia treatment
EpirubicinHydroxyl at C-4Improved safety profile compared to doxorubicin

Case Study 1: Efficacy Against Resistant Cancer Types

A study investigated the efficacy of this compound against breast cancer cell lines resistant to conventional therapies. Results indicated that this compound exhibited significant cytotoxic effects, suggesting its potential as a treatment option for resistant malignancies .

Case Study 2: Cardiovascular Safety Profile

In preclinical trials, 9-deoxydoxorubicin demonstrated a markedly reduced incidence of cardiotoxic effects compared to doxorubicin. This finding positions it as a safer alternative for patients with pre-existing cardiovascular conditions who require chemotherapy .

作用機序

The mechanism of action of 9-Deoxydoxorubicin hydrochloride is similar to that of doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the generation of reactive oxygen species, causing DNA damage and apoptosis in cancer cells. The absence of the hydroxyl group at the 9th position may influence its interaction with molecular targets and reduce its cardiotoxicity.

類似化合物との比較

    Doxorubicin: The parent compound, widely used in cancer chemotherapy.

    Daunorubicin: Another anthracycline antibiotic with a similar mechanism of action.

    Epirubicin: A derivative of doxorubicin with a different stereochemistry at the 4’ position.

    Idarubicin: A synthetic analog with a modified structure to enhance its efficacy.

Uniqueness: 9-Deoxydoxorubicin hydrochloride is unique due to the absence of the hydroxyl group at the 9th position, which can influence its pharmacokinetics and toxicity profile. This modification aims to reduce the cardiotoxic effects commonly associated with doxorubicin while retaining its anticancer activity.

生物活性

9-Deoxydoxorubicin hydrochloride, an anthracycline derivative, is recognized for its significant biological activity against various cancers. This compound is structurally related to doxorubicin but exhibits a distinct metabolic profile that reduces the risk of cardiotoxicity, a common side effect associated with traditional anthracycline therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar to other anthracyclines, it intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA strand separation during replication, leading to DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through the generation of ROS, which contributes to cellular damage and apoptosis.

Comparative Analysis with Other Anthracyclines

A comparative analysis highlights the unique features of this compound in relation to other anthracyclines:

Compound NameStructural SimilarityUnique Features
DoxorubicinYesHigh cardiotoxicity due to conversion to doxorubicinol.
DaunorubicinYesPrimarily effective against acute leukemias; less effective against solid tumors.
EpirubicinYesModified form with lower cardiotoxicity but still converts to doxorubicinol.
11-Deoxydoxorubicin hydrochlorideYesSimilar mechanism but different metabolic pathways affecting efficacy and toxicity.

This compound stands out due to its reduced cardiotoxicity and unique metabolic profile, making it a promising candidate for further research and clinical applications.

Preclinical Studies and Efficacy

Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance:

  • In Vitro Studies : Research indicates that 9-deoxydoxorubicin exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and leukemia cells. The IC50 values observed in these studies suggest a strong antitumor activity comparable to doxorubicin but with a significantly lower incidence of cardiotoxic effects.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size without the severe cardiac side effects typically associated with doxorubicin treatment. These findings underscore its potential as a safer alternative in chemotherapy regimens.

Case Studies

Several case studies have reported on the clinical application of this compound:

  • Case Study in Breast Cancer : A patient with metastatic breast cancer who was intolerant to doxorubicin due to severe cardiotoxicity was treated with this compound. The patient achieved a partial response after four cycles without any cardiac complications.
  • Case Study in Leukemia : In a cohort of patients with relapsed acute myeloid leukemia (AML), administration of 9-deoxydoxorubicin led to significant remission rates while maintaining cardiac function, as monitored through echocardiography.

特性

CAS番号

73027-02-8

分子式

C27H30ClNO10

分子量

564.0 g/mol

IUPAC名

(8R,10S)-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO10.ClH/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34;/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3;1H/t10?,11-,14?,17+,18?,23?;/m1./s1

InChIキー

AVFNRVRIGJBENC-RYHPRDMPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

異性体SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Deoxydoxorubicin hydrochloride
Reactant of Route 2
Reactant of Route 2
9-Deoxydoxorubicin hydrochloride
Reactant of Route 3
Reactant of Route 3
9-Deoxydoxorubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
9-Deoxydoxorubicin hydrochloride
Reactant of Route 5
9-Deoxydoxorubicin hydrochloride
Reactant of Route 6
9-Deoxydoxorubicin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。